1,2,3,5,6,8-Hexachloronaphthalene
Overview
Description
1,2,3,5,6,8-Hexachloronaphthalene is a polychlorinated naphthalene compound with the molecular formula C10H2Cl6. It is one of the many chlorinated derivatives of naphthalene, known for its high degree of chlorination.
Preparation Methods
The synthesis of 1,2,3,5,6,8-Hexachloronaphthalene typically involves the chlorination of naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,2,3,5,6,8-Hexachloronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated naphthalenes.
Scientific Research Applications
1,2,3,5,6,8-Hexachloronaphthalene has several scientific research applications:
Environmental Analysis: It is used as a reference standard in the analysis of environmental samples for the presence of polychlorinated naphthalenes.
Toxicology Studies: Researchers study its toxicological effects to understand the impact of PCNs on human health and the environment.
Material Science: Due to its chemical stability, it is used in the development of materials with specific insulating properties.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,8-Hexachloronaphthalene involves its interaction with cellular components. It can bind to and disrupt the function of cellular membranes, leading to cytotoxic effects. Additionally, it may interfere with enzyme activity and signal transduction pathways, contributing to its toxicological profile .
Comparison with Similar Compounds
1,2,3,5,6,8-Hexachloronaphthalene can be compared with other hexachloronaphthalene isomers such as:
1,2,4,5,6,8-Hexachloronaphthalene: Similar in structure but differs in the position of chlorine atoms.
1,2,3,4,5,7-Hexachloronaphthalene: Another isomer with a different chlorine substitution pattern.
1,2,3,4,5,6-Hexachloronaphthalene: This compound has all six chlorine atoms substituted on adjacent carbon atoms.
Each of these isomers has unique properties and reactivity, making this compound distinct in its applications and effects.
Properties
IUPAC Name |
1,2,3,5,6,8-hexachloronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)3-1-5(12)9(15)10(16)7(3)4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQELOCOACCYGLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=CC(=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145834 | |
Record name | 1,2,3,5,6,8-Hexachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103426-95-5 | |
Record name | Naphthalene, 1,2,3,5,6,8-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,5,6,8-Hexachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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